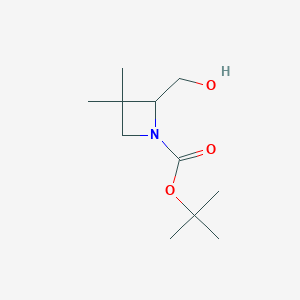

Tert-butyl 2-(hydroxymethyl)-3,3-dimethylazetidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of tert-butyl compounds often involves protection of hydroxyl groups, as described in the synthesis of tert-butyl dimethylsilyl ethers . These ethers are stable under various conditions, including in the presence of water or alcohol, and are resistant to hydrogenolysis and mild chemical reduction. The synthesis of chiral tert-butyl compounds, such as tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, involves the use of L-alanine and resolution with dibenzoyltartaric acid . Another synthesis approach for tert-butyl compounds, specifically tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate, includes acetonization, Boc protection, and N-methoxy-N-methyl amidation .

Molecular Structure Analysis

The molecular structure of tert-butyl compounds can be complex and is often elucidated using techniques such as NMR spectroscopy, mass spectrometry, and X-ray diffraction analysis. For instance, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was characterized and its crystal structure determined, revealing a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring . The crystal and molecular structure of (1RS, 2SR)-1-[N-(tert-butoxycarbonyl)amino]-2-hydroxymethylcyclopropane-1-carboxylic acid was also determined by X-ray analysis, showing a Z-configuration of the cyclopropane ring and a trans conformation of the peptide bond .

Chemical Reactions Analysis

Tert-butyl compounds can undergo various chemical reactions, including acylation, annulation, and cyclization, as demonstrated by the synthesis of 3-acetyl-4-hydroxy-5,5-dimethylfuran-2(4H)-one using tert-butyl acetothioacetate . The tert-butyldimethylsilyl group is also used for the derivatization of carboxylic acids to facilitate their separation and quantitation by gas-liquid chromatography and mass spectral analysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl compounds are influenced by their molecular structure. For example, the tert-butyldimethylsilyl ethers are noted for their stability in various solvents and resistance to certain types of chemical reactions . The crystal structure analysis provides information on the density and space group of the compounds, which are important for understanding their physical properties . The tert-butyldimethylsilylated carboxylic acids display characteristic fragmentation patterns in mass spectrometry, which is crucial for their identification and quantification .

Wissenschaftliche Forschungsanwendungen

1. Enantioselective Esterification

A study by Ishihara et al. (2008) demonstrated the use of tert-butyl alcohol in the kinetic resolution of racemic carboxylic acids through an L-histidine-derived sulfonamide-induced enantioselective esterification reaction. This process achieved high asymmetric induction, highlighting the compound's role in enantioselective synthesis (Ishihara et al., 2008).

2. Coupling Reagent for Immobilization

Laborde et al. (2008) described the use of di-tert-butyl dicarbonate as an efficient coupling reagent for anchoring diverse carboxylic acids to hydroxymethylated resins. This methodology proved effective for both aromatic and aliphatic acids, as well as Fmoc-protected amino acids (Laborde et al., 2008).

3. Structural Modification in Synthesis

Vorona et al. (2007) explored the structural modification of tert-butyl esters in the synthesis of certain compounds, demonstrating the versatility of tert-butyl esters in chemical synthesis (Vorona et al., 2007).

4. Enzymatic C-Demethylation

A study by Yoo et al. (2008) investigated the enzymatic C-demethylation of a novel compound, where a tert-butyl moiety played a crucial role in the metabolic pathway observed in rat liver microsomes (Yoo et al., 2008).

5. Intermediate in Biologically Active Compounds

Research by Zhao et al. (2017) highlighted the synthesis of tert-butyl carbamate as an important intermediate in the creation of biologically active compounds such as omisertinib (Zhao et al., 2017).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

tert-butyl 2-(hydroxymethyl)-3,3-dimethylazetidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-10(2,3)15-9(14)12-7-11(4,5)8(12)6-13/h8,13H,6-7H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKTHVEPVLSXJQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C1CO)C(=O)OC(C)(C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-(4-(phenylsulfonyl)butanamido)benzo[b]thiophene-3-carboxylate](/img/structure/B3003372.png)

![2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(o-tolyl)acetamide](/img/structure/B3003375.png)

![2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B3003383.png)

![N-(2-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B3003385.png)

![2-[3-(4-chlorobenzoyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B3003386.png)

![6-[4-(6-Methylpyrazin-2-yl)-1,4-diazepan-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3003391.png)

![Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate;dihydrochloride](/img/structure/B3003392.png)